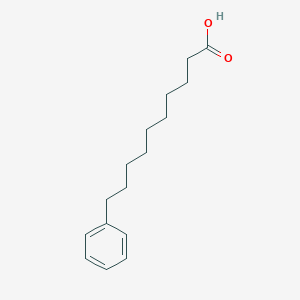

10-苯基癸酸

描述

10-Phenyldecanoic acid is a chemical compound that has been studied in various contexts due to its potential applications in organic electronics and biosynthesis. While the provided papers do not directly discuss 10-Phenyldecanoic acid, they do provide insights into related compounds and their properties, which can be informative for understanding the broader class of substances to which 10-Phenyldecanoic acid belongs.

Synthesis Analysis

The synthesis of related compounds, such as 10-phenyl-9,10-dihydroacridine derivatives, involves attaching different substituents and studying their influence through theoretical calculations and experimental measurements . Another study discusses the synthesis of phenyl lactic acid, which, although not the same, shares a phenyl group commonality with 10-Phenyldecanoic acid . The synthesis of 10-hydroxydecanoic acid from ricinoleates through alkaline cleavage also provides insights into the types of reactions that fatty acids with phenyl groups might undergo .

Molecular Structure Analysis

The molecular structure of compounds related to 10-Phenyldecanoic acid, such as the 10-phenyl-9,10-dihydroacridine derivatives, is characterized by a twisted conjugation structure, which influences their electronic properties . The structure of phenyl lactic acid and its role in the biosynthesis of tropic acid also highlights the importance of the phenyl group in biological processes .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the reduction of 9-phenyldecahydroacridines to perhydroacridines, which demonstrates the reactivity of the phenyl group in certain conditions . The hydrothermal synthesis of metal–organic frameworks (MOFs) using 1,10-phenanthroline and biphenyltetracarboxylic acid shows the versatility of phenyl-containing compounds in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the high triplet energies of the 10-phenyl-9,10-dihydroacridine derivatives, make them suitable as host materials for phosphorescent organic light-emitting diodes (PHOLEDs) . The photocatalytic properties of MOFs constructed with phenanthroline and biphenyltetracarboxylic acid demonstrate the potential of phenyl-containing compounds in applications such as the decomposition of organic dyes .

科学研究应用

心肌中的困扰和代谢

- 应用:已经研究了10-苯基癸酸衍生物,特别是PHIPA 3-10,以探讨它们在诊断冠状动脉疾病或心肌病方面的潜力。这些衍生物表现出类似长链脂肪酸的特性,能够被心肌细胞高效摄取,并在被困在心肌之前作为β-氧化的底物(Eisenhut et al., 1997)。

在微生物脂质生产中的应用

- 应用:苯基癸酸是罗多克库斯橄榄球菌PD630合成蜡酯和三酰甘油的组成部分。这种微生物可以利用苯基癸烷等烃类,将它们转化为工业应用中有价值的脂质(Alvarez et al., 2002)。

在酶底物特异性中的作用

- 应用:对酵母菌酵母菌肌醇辅酶A:蛋白N-肌醇基转移酶(NMT)的酶特异性进行的研究确定了10-苯基癸酸作为有利的底物,为酶机制和生化研究中的潜在应用提供了见解(Kishore et al., 1991)。

在配位化学和发光中的应用

- 应用:该化合物的衍生物1,10-邻菲啰啉在配位化学中被使用,特别是在发光材料的开发中。这些材料在医学、生物标记物和药物递送系统中具有潜在应用(Zhao et al., 2016)。

表面活性剂和聚合物相互作用研究

- 应用:已经研究了十苯基癸酸钠与聚(乙烯氧化物)聚合物的相互作用。这些研究对于理解阴离子表面活性剂与中性聚合物的行为具有重要意义,这在工业和化妆品应用中是相关的(Landry et al., 2009)。

金属提取和结合

- 应用:苯基癸酸的衍生物,如新癸酸,已被探讨其金属提取性能。这项研究对于水冶金和有色金属的回收具有重要意义(Gotfryd et al., 2015)。

安全和危害

10-Phenyldecanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of water and seek medical help .

未来方向

One of the papers I found mentions that the main compounds in Cyperus rotundus fatty oil are palmitic acid, (Z. Z) 9,12-Octadecadienoic acid, 8-Octadecenoic acid, and 10-Phenyldecanoic acid . This suggests that 10-Phenyldecanoic acid could be explored further in the context of natural product chemistry and its potential applications .

作用机制

Pharmacokinetics

It’s known that the compound is a white crystalline solid at room temperature, insoluble in water but soluble in organic solvents such as ether and dichloromethane . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 10-Phenyldecanoic acid, it’s known that the compound should be stored in a dry, room-temperature environment . .

属性

IUPAC Name |

10-phenyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIYJPTBDSIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

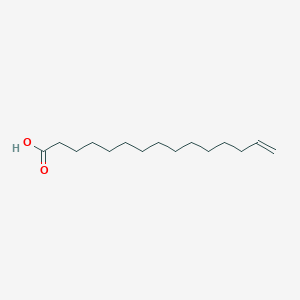

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170921 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Phenyldecanoic acid | |

CAS RN |

18017-73-7 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018017737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18017-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3582F5CN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

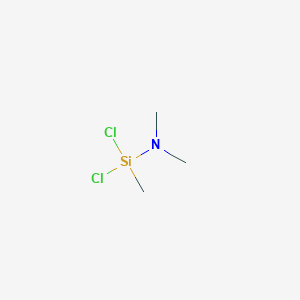

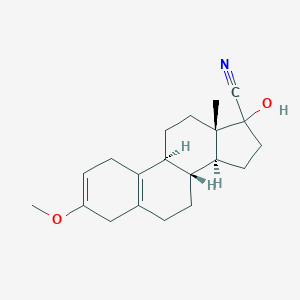

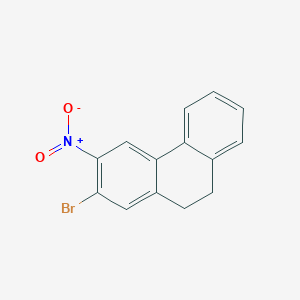

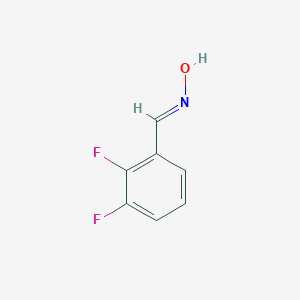

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

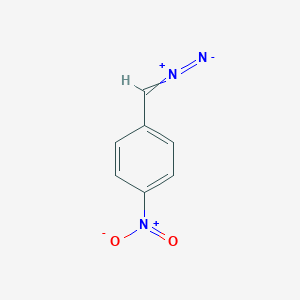

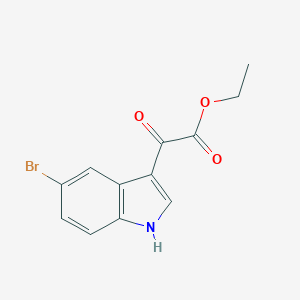

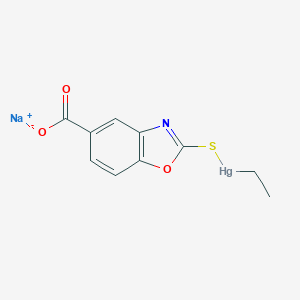

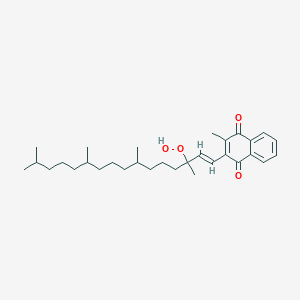

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of 10-Phenyldecanoic acid in Pseudomonas putida CA-3?

A1: 10-Phenyldecanoic acid serves as a substrate for Pseudomonas putida CA-3, a bacterium capable of utilizing it for both growth and the production of polyhydroxyalkanoates (PHAs) []. The enzyme responsible for the initial activation of 10-Phenyldecanoic acid in this bacterium is a fatty acyl coenzyme A synthetase, specifically FadD []. This enzyme activates the acid by converting it into its corresponding CoA derivative, allowing it to enter metabolic pathways.

Q2: Beyond Pseudomonas putida CA-3, where else has 10-Phenyldecanoic acid been identified?

A3: 10-Phenyldecanoic acid has been detected in extracts obtained from the microalga Haematococcus pluvialis []. This finding suggests a broader distribution of this compound in nature, expanding its potential biological relevance beyond bacterial metabolism.

Q3: What analytical techniques have been used to identify and quantify 10-Phenyldecanoic acid?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for both the identification and quantification of 10-Phenyldecanoic acid in complex mixtures [, ]. This technique provides valuable information about the compound's retention time and its characteristic mass spectrum, enabling its differentiation from other components. In the context of Haematococcus pluvialis extracts, Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QToF) was also utilized for the identification of 10-Phenyldecanoic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。